molecular formula C6H4BrN3 B2435873 3-Amino-6-bromopyridine-2-carbonitrile CAS No. 1807145-78-3

3-Amino-6-bromopyridine-2-carbonitrile

Cat. No.: B2435873
CAS No.: 1807145-78-3
M. Wt: 198.023
InChI Key: DHCAVCFMNVWXMV-UHFFFAOYSA-N
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Description

3-Amino-6-bromopyridine-2-carbonitrile: is a heterocyclic organic compound that features a pyridine ring substituted with an amino group at the 3-position, a bromine atom at the 6-position, and a nitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromopyridine-2-carbonitrile can be achieved through several methods. One common approach involves the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile . This reaction typically proceeds under mild conditions and yields the desired brominated product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions allows for the efficient production of this compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-bromopyridine-2-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Sodium tert-butoxide and XPhos ligand: Used for polymerization reactions.

Major Products:

    Substituted Pyridines: Formed through substitution reactions.

    Polyaminopyridines: Formed through polymerization reactions.

Scientific Research Applications

Chemistry: 3-Amino-6-bromopyridine-2-carbonitrile is used as a building block in the synthesis of various heterocyclic compounds. It is also employed in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-6-bromopyridine-2-carbonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino group can act as a nucleophile, while the bromine atom can undergo substitution reactions. The nitrile group can also participate in reactions, contributing to the compound’s versatility in synthetic chemistry.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a nitrile group and a bromine atom on the pyridine ring, which enhances its reactivity and potential for diverse chemical transformations.

Properties

IUPAC Name

3-amino-6-bromopyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-2-1-4(9)5(3-8)10-6/h1-2H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCAVCFMNVWXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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